molecular formula C21H20FN3O4 B11198872 N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11198872
M. Wt: 397.4 g/mol
InChI Key: YSOJRRVGWYSSMN-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling with the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group with the pyrimidine derivative through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize product formation.

    Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Reduced amides or alcohols.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can be compared with similar compounds such as:

    N-(3,5-dimethoxyphenyl)-2-[2-(4-chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3,5-dimethoxyphenyl)-2-[2-(4-bromophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H20FN3O4/c1-13-8-20(27)25(21(23-13)14-4-6-15(22)7-5-14)12-19(26)24-16-9-17(28-2)11-18(10-16)29-3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

YSOJRRVGWYSSMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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